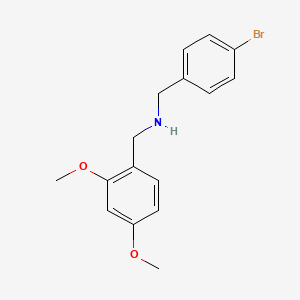![molecular formula C11H10N4O2S B5687156 2-thioxodihydro-4,5,6(1H)-pyrimidinetrione 5-[(4-methylphenyl)hydrazone]](/img/structure/B5687156.png)
2-thioxodihydro-4,5,6(1H)-pyrimidinetrione 5-[(4-methylphenyl)hydrazone]
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-thioxodihydro-4,5,6(1H)-pyrimidinetrione 5-[(4-methylphenyl)hydrazone], also known as TDPH, is a chemical compound that has been studied extensively in the field of medicinal chemistry. TDPH has shown promising results in various scientific research applications due to its unique properties.
作用機序
2-thioxodihydro-4,5,6(1H)-pyrimidinetrione 5-[(4-methylphenyl)hydrazone] exerts its effects by inhibiting various enzymes and signaling pathways. 2-thioxodihydro-4,5,6(1H)-pyrimidinetrione 5-[(4-methylphenyl)hydrazone] inhibits the activity of topoisomerase II, which is essential for DNA replication and cell division. 2-thioxodihydro-4,5,6(1H)-pyrimidinetrione 5-[(4-methylphenyl)hydrazone] also inhibits the activity of acetylcholinesterase, which is involved in the breakdown of acetylcholine in the brain. 2-thioxodihydro-4,5,6(1H)-pyrimidinetrione 5-[(4-methylphenyl)hydrazone] has been shown to activate the Nrf2/ARE signaling pathway, which is involved in the regulation of oxidative stress.
Biochemical and Physiological Effects:
2-thioxodihydro-4,5,6(1H)-pyrimidinetrione 5-[(4-methylphenyl)hydrazone] has been shown to have antioxidant, anti-inflammatory, and anti-cancer properties. 2-thioxodihydro-4,5,6(1H)-pyrimidinetrione 5-[(4-methylphenyl)hydrazone] has been shown to reduce the levels of reactive oxygen species and lipid peroxidation in cells. 2-thioxodihydro-4,5,6(1H)-pyrimidinetrione 5-[(4-methylphenyl)hydrazone] has also been shown to inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6. In addition, 2-thioxodihydro-4,5,6(1H)-pyrimidinetrione 5-[(4-methylphenyl)hydrazone] has been shown to induce apoptosis in cancer cells by activating the caspase cascade.
実験室実験の利点と制限
2-thioxodihydro-4,5,6(1H)-pyrimidinetrione 5-[(4-methylphenyl)hydrazone] is a relatively stable compound that can be easily synthesized in the laboratory. 2-thioxodihydro-4,5,6(1H)-pyrimidinetrione 5-[(4-methylphenyl)hydrazone] has been shown to have low toxicity in animal studies. However, 2-thioxodihydro-4,5,6(1H)-pyrimidinetrione 5-[(4-methylphenyl)hydrazone] has poor solubility in aqueous solutions, which can limit its use in some experiments. In addition, 2-thioxodihydro-4,5,6(1H)-pyrimidinetrione 5-[(4-methylphenyl)hydrazone] has not been extensively studied in human clinical trials, which limits its potential use in the clinic.
将来の方向性
There are several future directions for the study of 2-thioxodihydro-4,5,6(1H)-pyrimidinetrione 5-[(4-methylphenyl)hydrazone]. One direction is to investigate the potential use of 2-thioxodihydro-4,5,6(1H)-pyrimidinetrione 5-[(4-methylphenyl)hydrazone] in combination with other drugs for the treatment of cancer. Another direction is to investigate the potential use of 2-thioxodihydro-4,5,6(1H)-pyrimidinetrione 5-[(4-methylphenyl)hydrazone] in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. In addition, further studies are needed to determine the optimal dosage and administration of 2-thioxodihydro-4,5,6(1H)-pyrimidinetrione 5-[(4-methylphenyl)hydrazone] for use in the clinic.
合成法
2-thioxodihydro-4,5,6(1H)-pyrimidinetrione 5-[(4-methylphenyl)hydrazone] can be synthesized by reacting 4-methylphenylhydrazine with 2-thioxodihydro-4,5,6(1H)-pyrimidinetrione in the presence of acetic acid. The reaction takes place at room temperature and the product is obtained in good yield. The purity of the product can be confirmed by thin-layer chromatography and melting point determination.
科学的研究の応用
2-thioxodihydro-4,5,6(1H)-pyrimidinetrione 5-[(4-methylphenyl)hydrazone] has been studied for its potential use in the treatment of various diseases including cancer, Alzheimer's disease, and Parkinson's disease. 2-thioxodihydro-4,5,6(1H)-pyrimidinetrione 5-[(4-methylphenyl)hydrazone] has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. 2-thioxodihydro-4,5,6(1H)-pyrimidinetrione 5-[(4-methylphenyl)hydrazone] has also been shown to inhibit the aggregation of amyloid beta peptides, which are implicated in Alzheimer's disease. In addition, 2-thioxodihydro-4,5,6(1H)-pyrimidinetrione 5-[(4-methylphenyl)hydrazone] has been shown to protect dopaminergic neurons from oxidative stress, which is implicated in Parkinson's disease.
特性
IUPAC Name |
6-hydroxy-5-[(4-methylphenyl)diazenyl]-2-sulfanylidene-1H-pyrimidin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N4O2S/c1-6-2-4-7(5-3-6)14-15-8-9(16)12-11(18)13-10(8)17/h2-5H,1H3,(H3,12,13,16,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SOKLMEDHWKKLIY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N=NC2=C(NC(=S)NC2=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-[2-(4-methylphenyl)hydrazono]-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![[(3R*,4R*)-1-[3-(methylsulfonyl)propanoyl]-4-(1-piperidinylmethyl)-3-pyrrolidinyl]methanol](/img/structure/B5687081.png)
![5-methyl-1'-[(5-methyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridin-3-yl)carbonyl]-1,5,6,7-tetrahydrospiro[imidazo[4,5-c]pyridine-4,4'-piperidine]](/img/structure/B5687088.png)
![N-(4-chlorobenzyl)-2-[3-(4-chlorophenyl)-6-oxo-1(6H)-pyridazinyl]acetamide](/img/structure/B5687097.png)
![N-[(6-chloro-3-pyridinyl)methyl]-1-(cyclopentylcarbonyl)-N-methyl-4-piperidinecarboxamide](/img/structure/B5687112.png)
![2-[5-{1-[(2R*,6S*)-2,6-dimethylmorpholin-4-yl]ethyl}-1-(4-fluorophenyl)-1H-1,2,4-triazol-3-yl]acetamide](/img/structure/B5687123.png)

![4-benzyl-1-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]pyrrolidin-2-one](/img/structure/B5687132.png)
![4-({(3R*,5R*)-5-[(4-pyridin-3-ylpiperazin-1-yl)carbonyl]piperidin-3-yl}carbonyl)morpholine](/img/structure/B5687136.png)
![9-[(5-methylisoxazol-3-yl)carbonyl]-1-oxa-9-azaspiro[5.5]undecan-5-ol](/img/structure/B5687144.png)
![2-[(3-benzyl-4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetamide](/img/structure/B5687145.png)
![4-azepan-1-yl-N-{(3R*,4S*)-4-[(3-methylisoxazol-5-yl)methyl]tetrahydrofuran-3-yl}-4-oxobutanamide](/img/structure/B5687180.png)

